molecular formula C26H45NO19 B1164170 GM2 Ganglioside sugar-β-NAc-Propargyl

GM2 Ganglioside sugar-β-NAc-Propargyl

Cat. No.: B1164170
Attention: For research use only. Not for human or veterinary use.
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Description

GM2 Ganglioside sugar-β-NAc-Propargyl is a synthetic glycan derivative engineered for applications in glycobiology, particularly in click chemistry-based conjugation and glycan array studies. Its structure comprises the GM2 ganglioside core—GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ—linked to a propargyl group via a β-N-acetyl (β-NAc) glycosidic bond (Fig. 1) . This modification enables covalent attachment to azide-functionalized molecules (e.g., fluorophores, biotin, or surfaces) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

GM2 ganglioside itself is a key biomarker in lysosomal storage disorders like Sandhoff disease, where its accumulation due to β-hexosaminidase deficiency disrupts neurodevelopment . The propargyl-functionalized derivative, however, is primarily used as a tool for studying ganglioside-protein interactions, glycan trafficking, and diagnostic probe development .

Properties

Molecular Formula

C26H45NO19

Synonyms

GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Propargyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The functionalization of gangliosides with β-NAc-Propargyl or analogous groups creates distinct tools for glycan research. Below is a structural and functional comparison with related compounds (Table 1):

Table 1: Structural and Functional Comparison of β-NAc-Propargyl Gangliosides

Compound Core Structure Functional Group Key Applications Reference
GM2-β-NAc-Propargyl GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ Propargyl Click chemistry conjugation, glycan arrays
GD2-β-NAc-Propargyl GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ Propargyl Cancer immunotherapy, antibody targeting
GT3-β-NAc-Propargyl Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ Propargyl Neurological studies, viral entry assays
GM3-β-NAc-Propargyl Neu5Acα2-3Galβ1-4Glcβ Propargyl Membrane interaction studies
GM2-β-NAc-spacer1-NH2 GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ Amino (-NH2) Surface immobilization, SPR biosensors
GM2-β-NAc-sp3-Biotin GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ Biotin Affinity purification, ELISA

Key Observations:

  • Sialylation Complexity : GD2 and GT3 derivatives feature additional sialic acid residues (α2-8 linkages), enhancing their roles in cell adhesion and pathogen recognition compared to GM2 .
  • Functional Group Versatility: While GM2-β-NAc-Propargyl is tailored for click chemistry, amino- or biotin-modified GM2 derivatives (e.g., GM2-β-NAc-spacer1-NH2) are optimized for surface coupling or streptavidin-based assays .
  • Biological Relevance : GM2 and GM3 derivatives are critical in studying neurodegenerative diseases (e.g., Sandhoff disease) and membrane-mediated aggregation of α-synuclein, respectively .
GM2-β-NAc-Propargyl vs. GD2/GT3 Derivatives
  • Click Chemistry Efficiency : GM2-β-NAc-Propargyl demonstrates higher conjugation efficiency in glycan microarrays compared to GD2 derivatives, likely due to steric hindrance from GD2’s branched sialic acids .
  • Pathogen Binding : GT3-β-NAc-Propargyl shows stronger binding to influenza virus hemagglutinin than GM2, attributed to its multivalent sialic acid motif .
GM2-β-NAc-Propargyl vs. Non-Propargyl GM2 Analogs
  • Diagnostic Sensitivity: GM2-β-NAc-sp3-Biotin outperforms propargyl derivatives in ELISA-based detection of anti-GM2 antibodies, leveraging streptavidin-biotin affinity .
  • Neurodevelopmental Studies: Unmodified GM2 accumulates in Sandhoff disease organoids, causing impaired neurodifferentiation, whereas propargyl-modified GM2 is used to track glycan clearance in therapeutic assays .

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